ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds have shown promising cytotoxic activity against certain cell lines . For example, compounds bearing 2,4-diflouro group at the phenyl moiety demonstrated adequate cytotoxic effect .
Scientific Research Applications
Anticancer Agents
The compound is a derivative of 1,2,4-triazole, which has been reported to show promising anticancer activity . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Selectivity Against Cancer Cell Lines
Most of the synthesized compounds have proper selectivity against cancer cell lines . This means they can potentially be used to target cancer cells while leaving normal cells unaffected, which is a key goal in cancer treatment .
Apoptosis Induction
Some derivatives of the compound have been found to induce apoptosis in BT-474 cells . Apoptosis, or programmed cell death, is a mechanism that can be triggered to kill cancer cells .
Inhibition of Colony Formation
The compound has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This could potentially slow down or stop the growth of cancer cells .
Coordination Chemistry
The compound contains a btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif . This motif has been found to have a wide range of applications in coordination chemistry .
Use in Catalysis
The btp binding motif in the compound can potentially be used in catalysis . Catalysts are substances that speed up chemical reactions, and are widely used in various fields of science and industry .
Enzyme Inhibition
The compound can potentially be used as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity .
Photochemistry Applications
The btp binding motif in the compound can potentially be used in photochemistry , which is the study of the chemical effects of light .
properties
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFBSMZDCXMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.